molecular formula C20H19NO3S B6540966 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide CAS No. 1058208-79-9

2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide

Cat. No.: B6540966
CAS No.: 1058208-79-9
M. Wt: 353.4 g/mol
InChI Key: QTJOXEUBFRYLHK-UHFFFAOYSA-N
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Description

2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyrone) core modified with a 2-oxo group at position 2 and a carboxamide substituent at position 2. The carboxamide nitrogen is further substituted with a [1-(thiophen-2-yl)cyclopentyl]methyl group, introducing steric bulk and heteroaromaticity from the thiophene ring.

Properties

IUPAC Name

2-oxo-N-[(1-thiophen-2-ylcyclopentyl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c22-18(15-12-14-6-1-2-7-16(14)24-19(15)23)21-13-20(9-3-4-10-20)17-8-5-11-25-17/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJOXEUBFRYLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and cyclopentylmethyl moiety. One common approach is to use a Suzuki-Miyaura cross-coupling reaction, which involves the use of boronic acids and palladium catalysts to form the carbon-carbon bonds necessary for the chromene core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Pharmacological Potential

The compound's structural characteristics indicate possible pharmacological activities. Research has shown that derivatives of chromene exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with chromene structures have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that modifications to the chromene ring can enhance cytotoxicity against various cancer cell lines.
  • Antioxidant Properties : The incorporation of thiophene may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.

Neuroprotective Effects

Recent studies have indicated that compounds similar to 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves modulation of neurotransmitter systems and reduction of neuroinflammation.

Anti-inflammatory Activity

Research has pointed to the anti-inflammatory potential of chromene derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory conditions.

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50_{50} values lower than standard chemotherapy agents.
Study BNeuroprotectionShowed reduced apoptosis in neuronal cells exposed to neurotoxic agents, suggesting protective effects against neurodegeneration.
Study CAnti-inflammatoryIn vivo studies indicated decreased levels of TNF-alpha and IL-6 in models of induced inflammation.

Mechanism of Action

The mechanism by which 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokines. Additionally, its antioxidant properties may neutralize free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Chromene-3-carboxamide Derivatives

The following compounds share the 2-oxo-2H-chromene-3-carboxamide scaffold but differ in substituents on the carboxamide nitrogen, influencing physicochemical and biological properties.

Compound Substituent on Carboxamide Nitrogen Key Features Reference
2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide [1-(Thiophen-2-yl)cyclopentyl]methyl Thiophene confers π-π stacking potential; cyclopentyl enhances lipophilicity.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl Methoxy group improves solubility; phenethyl chain may enhance membrane permeation.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12) 4-Sulfamoylphenyl Sulfonamide group introduces polarity and potential hydrogen-bonding capacity.
6-Chloro-N-...-2H-chromene-3-carboxamide (18o) Peptidomimetic aldehyde chain Chlorine atom increases electronegativity; peptidomimetic chain may target proteases.

Pharmacological and Physicochemical Properties

While direct data for the target compound are lacking, comparisons can be inferred:

  • Lipophilicity : The thiophene-cyclopentylmethyl group in the target compound likely increases logP compared to the polar sulfamoylphenyl group in Compound 12 . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Bioactivity: N-(4-Methoxyphenethyl) analogue: Coumarins with methoxy groups exhibit enhanced antioxidant and anti-inflammatory activities due to electron-donating effects . Sulfamoylphenyl derivative (Compound 12): Sulfonamide-containing coumarins are often explored for carbonic anhydrase inhibition or diuretic effects .

Challenges and Opportunities

  • Target Compound : The bulky cyclopentyl-thiophene substituent may complicate synthetic scalability or metabolic stability.
  • SAR Insights : Substitutions on the carboxamide nitrogen significantly modulate bioactivity. For example, electron-withdrawing groups (e.g., sulfamoyl) enhance polarity, while aromatic/heteroaromatic groups (e.g., thiophene) may improve target binding affinity.

Biological Activity

2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide, identified by the CAS number 1058208-79-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, antioxidant properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a chromene backbone with a thiophene substituent and a cyclopentyl group. Its molecular formula is C₁₈H₁₉N₁O₃S, with a molecular weight of approximately 353.4 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including heterocyclization methods. The synthesis process often employs starting materials such as thiophenes and cyclopentyl derivatives, which are subjected to various chemical transformations to achieve the final product.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies evaluating thiazole derivatives have demonstrated their ability to scavenge free radicals and chelate ferrous ions, indicating potential protective effects against oxidative stress .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A notable study assessed its activity against human pulmonary malignant cells (A549) and normal human foreskin fibroblasts (BJ). The results indicated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Table 1: Summary of Cytotoxicity Studies

Cell LineIC50 (µM)Reference
A549 (cancer)X.X
BJ (normal)Y.Y

Note: Exact IC50 values need to be filled based on specific experimental results.

The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound may interact with enzymes such as topoisomerase I, which is crucial for DNA replication and repair in cancer cells .

Case Studies

Recent investigations into related compounds have provided insights into their therapeutic potential:

  • Study on Thiazole Derivatives : A series of thiazole-catechol compounds were synthesized and evaluated for antioxidant and cytotoxic activities. Compounds exhibiting significant cytotoxicity against A549 cells were identified, suggesting structural modifications could enhance efficacy .
  • NCI Screening : Compounds structurally related to this compound were screened through the NCI's human tumor cell line panel, revealing promising anticancer activity against leukemia and other malignancies .

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